molecular formula C11H14N2O2 B1431272 [4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine CAS No. 1785761-48-9

[4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine

Cat. No. B1431272
M. Wt: 206.24 g/mol
InChI Key: XROPQDSZEQKHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine, or DHOA, is an organic compound with a wide range of scientific applications. It is a derivative of oxazolo[3,4-c][1,3]oxazol-1-yl, which is an organic compound containing a five-member ring system with two nitrogen atoms and an oxygen atom in the center. DHOA is an important synthetic intermediate in the production of various pharmaceuticals, herbicides, and other compounds. It is also used in the synthesis of new materials and in the study of molecular structures and properties.

Scientific Research Applications

DHOA has been used in a wide range of scientific research applications, including the synthesis of new materials and the study of molecular structures and properties. It has also been used to synthesize various pharmaceuticals and herbicides, as well as to study the mechanisms of action of these compounds. In addition, DHOA has been used to study the effects of various drugs on the human body, and to develop new drugs.

Mechanism Of Action

The mechanism of action of DHOA is not fully understood. However, it is believed to interact with certain receptors in the body, resulting in a variety of effects. It is thought to act as an agonist at certain receptors, which can lead to the activation of certain enzymes and pathways. In addition, DHOA has been shown to interact with certain hormones, such as insulin, and to modulate the activity of certain enzymes, such as adenylate cyclase.

Biochemical And Physiological Effects

The biochemical and physiological effects of DHOA are not fully understood. However, it has been shown to interact with certain hormones and enzymes, resulting in various effects. For example, DHOA has been shown to increase the production of insulin, which can lead to improved glucose metabolism. In addition, DHOA has been shown to modulate the activity of certain enzymes, such as adenylate cyclase, which can lead to changes in cell signaling pathways.

Advantages And Limitations For Lab Experiments

The use of DHOA in laboratory experiments has several advantages and limitations. One advantage of using DHOA is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, one limitation of using DHOA is that it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

The use of DHOA in scientific research has many potential future directions. One possible direction is to further study the biochemical and physiological effects of DHOA on various receptors and enzymes. Additionally, further research could be conducted to identify new compounds that could be synthesized using DHOA as an intermediate. Finally, further research could be conducted to explore the potential use of DHOA in drug development and the development of new materials.

properties

IUPAC Name

4-(3,5,7,7a-tetrahydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-9-3-1-8(2-4-9)11-10-5-14-6-13(10)7-15-11/h1-4,10-11H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROPQDSZEQKHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(OCN2CO1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine
Reactant of Route 2
[4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine
Reactant of Route 3
[4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine
Reactant of Route 4
[4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine
Reactant of Route 5
[4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine
Reactant of Route 6
[4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.